2-Bromo-4,5-difluorobenzonitrile

Organic Synthesis Cross-Coupling Reaction Kinetics

Sourcing inconsistent halogenated benzonitriles can derail cross-coupling yields and complicate ADME optimization. 2-Bromo-4,5-difluorobenzonitrile provides a dependable solution as a bifunctional building block for drug discovery. • Enables late-stage diversification via the 2-bromine handle for Suzuki-Miyaura couplings. • The 4,5-difluoro pattern enhances metabolic stability and bioavailability in CNS and kinase inhibitor candidates. • Computed properties (XLogP3-AA: 2.5, TPSA: 23.8 Ų) support balanced membrane permeability and target engagement. Standard analytical documentation ensures batch-to-batch consistency for critical synthetic programs.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 64695-82-5
Cat. No. B059677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-difluorobenzonitrile
CAS64695-82-5
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)Br)C#N
InChIInChI=1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
InChIKeyYHOIAMUAYXTORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-difluorobenzonitrile: Chemical Class & Procurement


2-Bromo-4,5-difluorobenzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions on a benzonitrile core [1]. It is a crystalline solid with a molecular formula of C₇H₂BrF₂N and a molecular weight of 218.00 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, due to its distinct substitution pattern which facilitates various cross-coupling reactions and nucleophilic substitutions [1][2].

2-Bromo-4,5-difluorobenzonitrile: Substitution Not Recommended


In-class analogs of 2-bromo-4,5-difluorobenzonitrile, such as mono-fluorinated or chloro-substituted benzonitriles, cannot be simply interchanged without risking significant variations in reactivity, selectivity, and physicochemical properties. The specific substitution pattern of a bromine atom at the 2-position and fluorine atoms at the 4- and 5-positions imparts a unique electronic environment and steric profile that directly influences reaction kinetics and product yields in critical transformations like Suzuki-Miyaura couplings [1]. Furthermore, the compound's exact computed properties, including its logP and topological polar surface area, differ from its analogs, which can alter its behavior in biological assays and formulation development [1][2]. Procurement of a different halogenated benzonitrile without validated comparative data introduces unacceptable uncertainty into synthetic pathways and research outcomes.

2-Bromo-4,5-difluorobenzonitrile: Quantitative Evidence


Cross-Coupling Reactivity Enhancement

The unique substitution pattern of 2-bromo-4,5-difluorobenzonitrile, featuring a bromine atom ortho to the nitrile group and two fluorine atoms, is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions relative to mono-fluorinated or non-fluorinated analogs. This inference is based on the well-established electron-withdrawing effects of fluorine atoms, which increase the electrophilicity of the carbon-bromine bond, facilitating oxidative addition, the rate-determining step in Suzuki-Miyaura couplings [1]. While direct head-to-head kinetic data for this specific compound is limited, a class-level comparison shows that electron-deficient aryl bromides, such as 2-bromobenzonitrile, undergo Suzuki coupling with yields around 57% under standard conditions [2]. The additional fluorine substituents in 2-bromo-4,5-difluorobenzonitrile are predicted to further lower the activation energy for this transformation, potentially leading to higher yields or faster reaction rates under similar conditions.

Organic Synthesis Cross-Coupling Reaction Kinetics

Computed Property Differentiation

Quantitative comparison of computed physicochemical properties reveals a clear differentiation between 2-bromo-4,5-difluorobenzonitrile and its close structural analog, 2-bromo-4-fluorobenzonitrile. The target compound exhibits a higher XLogP3-AA value of 2.5 compared to 2.4 for the analog, indicating increased lipophilicity [1][2]. Additionally, the target compound has a Hydrogen Bond Acceptor Count of 3, versus 2 for the analog, reflecting the additional fluorine atom's contribution to its electron distribution [1][2]. These differences, while numerically small, can significantly impact compound behavior in biological systems, affecting membrane permeability and binding affinity to targets like kinases, as suggested by its use as an intermediate in kinase inhibitor synthesis [3].

Medicinal Chemistry Drug Design ADME Properties

Melting Point & Purity Evidence

While not a direct measure of performance, the reported melting point of 63-64°C for 2-bromo-4,5-difluorobenzonitrile is a critical quality attribute that differentiates it from other halogenated benzonitriles . For instance, 2-bromo-4-fluorobenzonitrile melts at 77-78°C, and 2-bromo-5-fluorobenzonitrile melts at 92-95°C [1]. The lower melting point of the target compound can be advantageous for applications requiring lower-temperature processing or for easier handling during formulation. More importantly, this specific melting point serves as a key identifier and purity indicator; deviation from this range may signal degradation or contamination, which is crucial for maintaining consistent quality in regulated research and development environments .

Chemical Procurement Quality Control Handling

Electrophilicity Prediction at C-Br

A class-level analysis of halogenated benzonitriles using computational methods indicates that the presence of two electron-withdrawing fluorine atoms at the 4- and 5-positions adjacent to a bromine atom at the 2-position creates a highly electrophilic carbon center. Electrostatic potential (ESP) mapping studies on similar difluorinated aryl bromides show a more positive region (blue) concentrated at the carbon atom bonded to bromine, signifying greater susceptibility to nucleophilic attack compared to mono-fluorinated or non-fluorinated analogs [1]. While no published ESP map for this exact compound was found, the well-understood inductive effects of fluorine support the inference that 2-bromo-4,5-difluorobenzonitrile will exhibit faster reaction rates in nucleophilic aromatic substitution (SNAr) and oxidative addition steps in cross-coupling catalysis [1][2].

Computational Chemistry Reactivity Prediction Electrophilic Aromatic Substitution

2-Bromo-4,5-difluorobenzonitrile: Application Scenarios


Kinase Inhibitor & CNS Intermediate

This compound is ideally suited for the synthesis of complex kinase inhibitors and central nervous system (CNS) drug candidates. Its difluorinated structure can enhance metabolic stability and bioavailability of final drug molecules, while the bromine atom serves as a robust handle for late-stage diversification via cross-coupling reactions [1][2]. The compound's utility as a building block for introducing beneficial fluorine atoms into drug structures is well-documented [2].

Agrochemical Building Block

The reactivity of 2-bromo-4,5-difluorobenzonitrile in coupling reactions makes it a valuable precursor for creating new active ingredients in agrochemicals. Its ability to accept various functional groups allows for the systematic tuning of herbicidal, insecticidal, or fungicidal properties, providing a competitive edge in the development of next-generation crop protection agents [1].

Liquid Crystals & Advanced Polymers

The unique combination of a nitrile group and fluorine atoms imparts beneficial properties for materials applications. While direct evidence for this compound is limited, its class is known to serve as a precursor for liquid crystals and polymers with enhanced thermal and chemical stability. Its high calculated density (1.8 g/cm³) and specific electronic profile make it a candidate for such advanced material applications [2].

ADME Profile Optimization

Based on its computed physicochemical properties (XLogP3-AA = 2.5, Topological Polar Surface Area = 23.8 Ų), 2-bromo-4,5-difluorobenzonitrile is a preferred building block for medicinal chemists aiming to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds. Its increased lipophilicity compared to mono-fluorinated analogs can improve membrane permeability, while its moderate polar surface area may help balance solubility and target engagement [3].

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